

# tetramisole hydrochloride pharmacological studies

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## Compound Focus: Tetramisole Hydrochloride

CAS No.: 5086-74-8

Cat. No.: S545048

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## Chemical Profile and Basic Pharmacology

**Tetramisole hydrochloride** is a broad-spectrum anthelmintic agent with additional immunomodulatory and ion channel activities. The table below summarizes its core properties.

Property	Description
CAS RN	5086-74-8 [1] [2]
Molecular Formula	$C_{11}H_{13}ClN_2S$ [1] [2]
Molecular Weight	240.75 g/mol [1] [2]
Chemical Name	6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole; hydrochloride [2]
Solubility	Readily soluble in water (200 g/L at 20 °C) [1].
Mode of Action (Anthelmintic)	Agonist of nicotinic acetylcholine receptors in parasites, leading to sustained depolarization, paralysis, and expulsion [3] [2].
Primary Veterinary Uses	Treatment of important helminth infections (e.g., hookworm, ascariasis) in pigs, cattle, sheep, and goats [2].

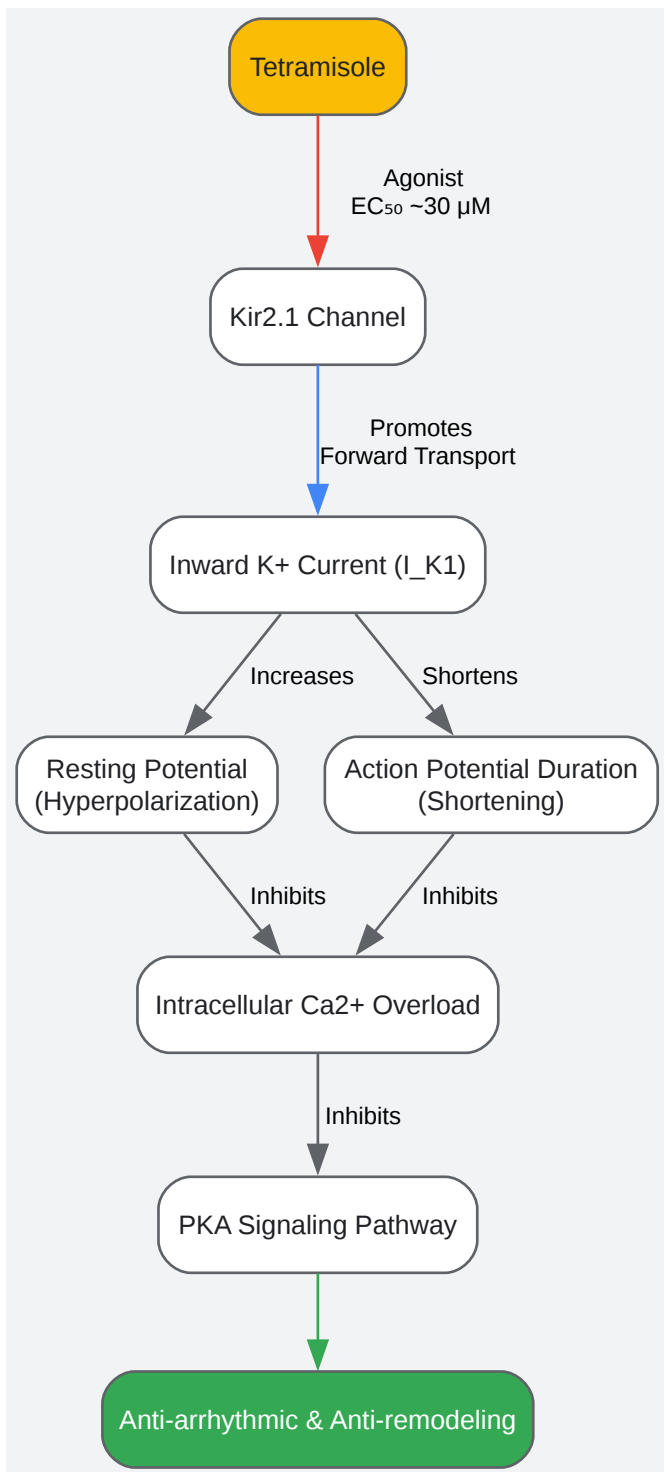
Property	Description
Isomerism	Exists as a racemic mixture. The L-isomer ( <b>Levamisole</b> ) is the pharmacologically active component; the D-isomer is largely inactive [2].

## Molecular Targets and Experimental Data

Beyond its anthelmintic properties, **tetramisole hydrochloride** is a subject of interest in cardiac and cancer research.

Target/Activity	Experimental Findings	Research Application
<b>Kir2.1 Channel Agonist</b> [3]	EC <sub>50</sub> of ~30 μM; enhances inward rectifier potassium current (I <sub>K1</sub> ) in rat ventricular myocytes [3].	Cardiac electrophysiology, anti-arrhythmic research [3].
<b>Alkaline Phosphatase Inhibitor</b> [1]	Inhibits various alkaline phosphatases (liver, kidney, placenta); intestinal form is only slightly inhibited. Effective inhibition range: 0.4 - 2 mM [1].	Enzyme and protein phosphorylation studies [1].
<b>Anti-cancer / Immunomodulator</b> [1] [2]	Described as a "biological response modifier"; exact anti-cancer mode of action is unknown [1] [2].	Oncology and immunology research [1].

The following diagram illustrates the cardioprotective signaling pathway mediated by **Tetramisole hydrochloride**, as identified in recent studies.



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*Tetramisole activates Kir2.1, leading to cardioprotective effects.*

## Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your studies.

## Whole-Cell Patch Clamp for IK1 in Ventricular Myocytes

This protocol is used to measure the effect of **Tetramisole hydrochloride** on the inward rectifier potassium current [3].

- **Cell Preparation:** Isolate adult rat ventricular myocytes (ARVMs) from Sprague-Dawley rats via Langendorff perfusion with collagenase.
- **Solutions:** Use standard external Tyrode's solution. The pipette (internal) solution should contain (in mM): KCl 140, MgCl<sub>2</sub> 2, EGTA 11, HEPES 10, CaCl<sub>2</sub> 1, Mg-ATP 5 (pH 7.3 with KOH).
- **Electrophysiology:**
  - Maintain cells at room temperature.
  - Use borosilicate glass pipettes with resistances of 2-4 MΩ when filled.
  - Hold the cell at -40 mV to inactivate sodium channels. Apply 500-ms voltage steps from -120 mV to +50 mV in 10-mV increments to record I<sub>K1</sub>.
- **Drug Application:** After obtaining stable control recordings, perfuse with **Tetramisole hydrochloride** at increasing concentrations (1, 10, 30, 100 μM) to establish a dose-response curve. A typical enhancement of I<sub>K1</sub> is observed at ~30 μM [3].

## In Vivo Anti-arrhythmic Efficacy in a Rat MI Model

This protocol assesses the protective effect of the compound against ventricular arrhythmias post-myocardial infarction [3].

- **Animal Model:** Use male Sprague-Dawley rats (e.g., 2 months old). Induce myocardial infarction via surgical permanent ligation of the left anterior descending coronary artery under anesthesia.
- **Dosing & Groups:**
  - **Treatment Group:** Administer **Tetramisole hydrochloride** intravenously (e.g., 0.54 mg/kg) 3 minutes before coronary occlusion [3].
  - **Control Group:** Administer vehicle only.
  - **Antagonist Group:** Co-administer the IK1 channel blocker chloroquine (7.5 μg/kg) to confirm mechanism dependence [3].
- **ECG Monitoring:** Continuously record electrocardiograms for at least 30 minutes post-ligation.
- **Endpoint Analysis:** Quantify the number and duration of premature ventricular contractions (PVCs), ventricular tachycardia (VT), and the incidence of ventricular fibrillation (VF). Effective treatment

significantly reduces these parameters [3].

## Research Applications and Considerations

**Tetramisole hydrochloride**, particularly its active isomer levamisole, serves as a versatile tool compound in research.

- **Cardiac Research:** It is used to study the role of  $I_{K1}$  in stabilizing the resting membrane potential and action potential duration. Research focuses on its potential therapeutic application in conditions like myocardial ischemia, heart failure, and arrhythmias [3].
- **Biochemical Research:** As a potent and selective inhibitor of alkaline phosphatases (except the intestinal isoenzyme), it is used to identify and characterize these enzymes in various tissues and in enzyme-linked immunoassays [1].
- **Important Note on Isomers:** Much of the specific biological activity, including the anthelmintic and immunomodulatory effects, is attributed to the **L-isomer, levamisole**. When designing experiments, consider whether the racemic mixture (tetramisole) or the pure enantiomer is more appropriate for your research objectives [2].

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## References

1. | 5086-74-8 Tetramisole hydrochloride [chemicalbook.com]
2. Tetramisole hydrochloride [sitem.herts.ac.uk]
3. Tetramisole hydrochloride) | Kir2.1 Agonist [medchemexpress.com]

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